2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone
Overview
Description
2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone is a complex organic compound that features a benzotriazole moiety and a nitrophenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone typically involves the following steps:
Formation of Benzotriazole Moiety: Benzotriazole is synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Attachment of Ethanone Group: The benzotriazole is then reacted with an appropriate acylating agent to introduce the ethanone group.
Introduction of Nitrophenoxyphenyl Group: The final step involves the reaction of the intermediate with 4-(4-nitrophenoxy)phenyl bromide under suitable conditions, such as the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The ethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction of Nitro Group: 2-(Benzotriazol-1-yl)-1-[4-(4-aminophenoxy)phenyl]ethanone.
Substitution Products: Various substituted benzotriazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids or alcohols.
Scientific Research Applications
2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone has several scientific research applications:
Materials Science: Used as a stabilizer in polymers to prevent degradation from UV light.
Pharmaceuticals: Potential intermediate in the synthesis of drugs with anti-inflammatory or anticancer properties.
Chemical Research: Utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone depends on its application:
As a UV Stabilizer: It absorbs UV light and dissipates the energy as heat, preventing polymer degradation.
In Pharmaceuticals: It may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Benzotriazol-1-yl)-1-phenylethanone: Lacks the nitrophenoxy group, making it less effective as a UV stabilizer.
4-(4-Nitrophenoxy)phenyl ethanone: Lacks the benzotriazole moiety, reducing its stability and effectiveness in certain applications.
Uniqueness
2-(Benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone is unique due to the combination of the benzotriazole and nitrophenoxyphenyl groups, which confer enhanced stability and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(4-nitrophenoxy)phenyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4/c25-20(13-23-19-4-2-1-3-18(19)21-22-23)14-5-9-16(10-6-14)28-17-11-7-15(8-12-17)24(26)27/h1-12H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVICKBUZKVEDOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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